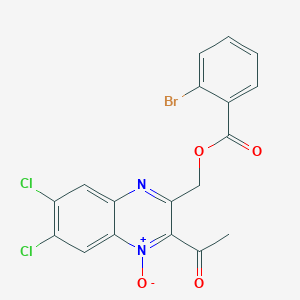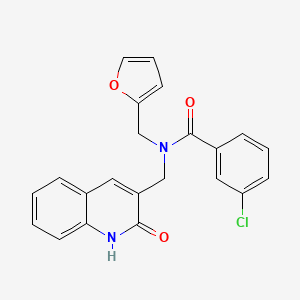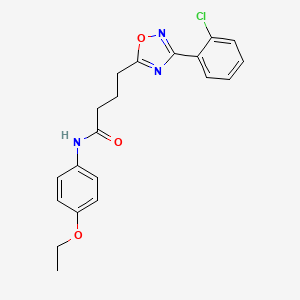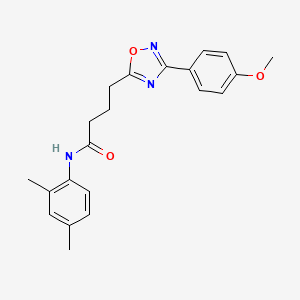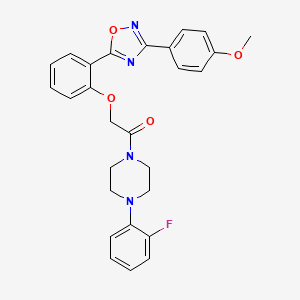
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein that is involved in cell division and is essential for the formation of the mitotic spindle, which separates the chromosomes during cell division. HMN-214 has been shown to inhibit the proliferation of cancer cells by disrupting the formation of the mitotic spindle.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide inhibits the function of Eg5, which is a motor protein that is involved in the formation of the mitotic spindle. The mitotic spindle is essential for the separation of chromosomes during cell division. By inhibiting Eg5, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to inhibit tumor growth in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without significant toxicity to normal cells. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide may have off-target effects, which could affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One direction is to investigate its potential as a combination therapy with other chemotherapy drugs. Another direction is to study its effects on cancer stem cells, which are a subpopulation of cancer cells that are thought to be responsible for tumor recurrence. Additionally, the development of more potent and selective Eg5 inhibitors could lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the reaction of 2-chloro-N-(p-tolyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a base. The product is then purified by column chromatography to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and docetaxel, in preclinical models of cancer.
Eigenschaften
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-12-22(13-10-17)28(26(30)23-7-5-4-6-19(23)3)16-21-15-20-11-8-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOZDQABCUBGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
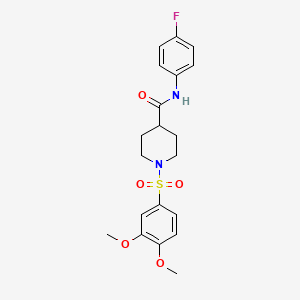
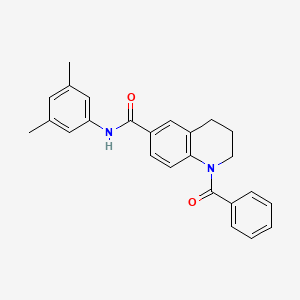


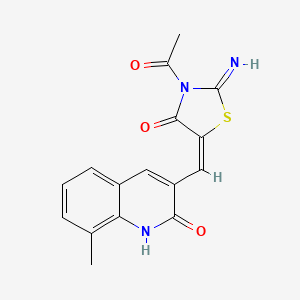

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
